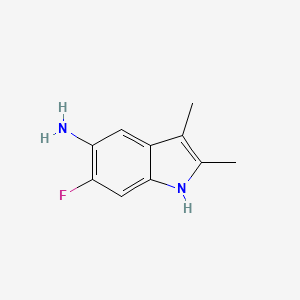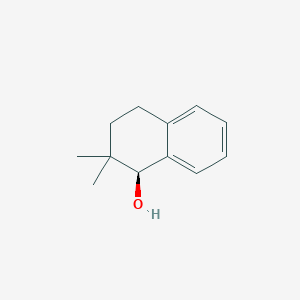![molecular formula C9H11NO4 B13221595 6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2'-[1,3]dioxolane]-3-ol](/img/structure/B13221595.png)
6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2'-[1,3]dioxolane]-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2’-[1,3]dioxolane]-3-ol is a chemical compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . This compound is a member of the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2’-[1,3]dioxolane]-3-ol typically involves the condensation of 2-aminophenol with aldehydes under various reaction conditions . One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . This method is advantageous due to its high yield and recyclability of the catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2’-[1,3]dioxolane]-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2’-[1,3]dioxolane]-3-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2’-[1,3]dioxolane]-3-ol involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is believed to exert its effects through the modulation of enzyme activity and interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dihydro-4H-spiro[1,3-benzothiazole-6,2’-[1,3]dioxolane]-2-amine
- (S)-3-(4,6-dichloropyrimidin-2-yl)-5,6-dihydro-4H-spiro[benzo[d]isoxazole-7,1’-cyclohexan]-2’-one
Uniqueness
6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2’-[1,3]dioxolane]-3-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its spirocyclic structure and the presence of both benzoxazole and dioxolane moieties make it a versatile compound for various applications.
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,5'-6,7-dihydro-4H-1,2-benzoxazole]-3'-one |
InChI |
InChI=1S/C9H11NO4/c11-8-6-5-9(12-3-4-13-9)2-1-7(6)14-10-8/h1-5H2,(H,10,11) |
InChI Key |
YABDLCPLCHXXIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3=C1ONC3=O)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13221518.png)
![2-(Difluoromethyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13221529.png)

![2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13221542.png)




amine](/img/structure/B13221568.png)


![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-YL}cycloheptan-1-amine](/img/structure/B13221612.png)
![N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride](/img/structure/B13221619.png)

